Home > Products > Screening Compounds P62058 > dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3675981
CAS Number:
Molecular Formula: C24H20F3NO6
Molecular Weight: 475.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-dihydropyridines (DHPs) are a class of organic compounds characterized by a dihydropyridine ring. They are well known for their pharmacological activities, particularly as calcium channel blockers [, , , , ]. DHPs are widely used in medicinal chemistry and drug discovery.

Synthesis Analysis

DHPs are generally synthesized via the Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia or an ammonium source [, , , , , , , , ]. The reaction proceeds through a series of condensation and cyclization steps to yield the desired DHP derivative.

Molecular Structure Analysis
  • Oxidation: DHPs can be oxidized to the corresponding pyridines, often using oxidizing agents like nitric acid [].
  • Photoinduced aromatization: Some DHPs are photolabile and can undergo aromatization upon UV irradiation [].
  • Iminium ion-mediated cyclizations: DHPs can act as precursors to iminium ions, which can undergo intramolecular or intermolecular cyclizations with various nucleophiles to form diverse heterocyclic systems [, , ].
Mechanism of Action

DHP calcium channel blockers bind to the L-type voltage-gated calcium channels, primarily in vascular smooth muscle and cardiac muscle cells. This binding inhibits calcium influx, leading to vasodilation and a decrease in cardiac contractility [, , ].

Physical and Chemical Properties Analysis
  • Solubility: DHPs generally exhibit good solubility in organic solvents [].
  • Lipophilicity: DHPs often have high lipophilicity, which can influence their pharmacological properties [].
  • Stability: The stability of DHPs can be affected by factors such as substituent effects and pH [].
Applications
  • Antihypertensive Agents: DHP calcium channel blockers are widely used as antihypertensive drugs due to their vasodilatory effects [, , , , ].
  • Anti-anginal Agents: DHPs can also be used to treat angina pectoris by reducing myocardial oxygen demand [].
  • Other Potential Applications: Researchers are exploring the potential of DHPs in treating other conditions such as congestive heart failure, arrhythmias, and Alzheimer's disease [].

Nifedipine

Compound Description: Nifedipine is a well-established dihydropyridine calcium channel antagonist widely used in the treatment of hypertension and angina pectoris. [, , , , , , , ] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Relevance: Nifedipine serves as a key reference compound in many studies investigating the structure-activity relationships of 1,4-dihydropyridines as calcium channel antagonists. The structural similarity of dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate to nifedipine, particularly the presence of the dihydropyridine ring and the ester substituents at positions 3 and 5, suggests that it may possess similar calcium channel antagonist activity. [, , , , , ]

Nicardipine

Compound Description: Similar to nifedipine, nicardipine is a dihydropyridine calcium channel antagonist used clinically for hypertension and cerebral ischemia. [, , , ]

Relevance: Nicardipine is often employed as a comparative standard in studies exploring the pharmacological profile of new dihydropyridine derivatives. [, , , ] The structural resemblance between nicardipine and dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the shared 1,4-dihydropyridine core and the ester substituents, suggests potential similarities in their mechanisms of action and pharmacological effects.

Diltiazem

Compound Description: While not a dihydropyridine, diltiazem is a benzothiazepine calcium channel antagonist with therapeutic applications in angina, hypertension, and certain cardiac arrhythmias. [, , ]

Relevance: Diltiazem, alongside dihydropyridines like nifedipine and nicardipine, is frequently included in studies as a representative calcium channel antagonist, allowing for broader comparisons of pharmacological activity and selectivity profiles across different chemical classes. [, ] Though structurally distinct from dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, understanding its activity in relation to the target compound can provide insights into the compound's potential selectivity for different calcium channel subtypes.

Methyl (E)-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Compound Description: FRC-8411 is a dihydropyridine derivative found to have potent and long-lasting antihypertensive effects in animal studies. [, ] It exhibits a slower onset of action compared to nifedipine but with a significantly longer duration.

Relevance: The structural similarities between FRC-8411 and dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, including the 1,4-dihydropyridine core, the presence of ester substituents at positions 3 and 5, and an aromatic ring at position 4, suggest that the target compound may also exhibit antihypertensive properties with a potentially prolonged duration of action. [, ]

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (±)-1,4-dihydro-2,6-dime thyl-4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

Compound Description: FRC-8653, another dihydropyridine derivative, has demonstrated calcium antagonist activity and vasorelaxant effects. [] Similar to FRC-8411, its vasorelaxing effect develops more slowly than that of nifedipine but lasts longer.

Relevance: The structural resemblance between FRC-8653 and dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the shared 1,4-dihydropyridine ring system and the presence of ester substituents, suggests that the target compound may also possess a similar profile of calcium channel blocking activity, potentially with a slow onset and long duration. []

Relevance: The comparison with CV-159 emphasizes the importance of the substituents on the 1,4-dihydropyridine core in determining the potency and pharmacological profile of these compounds. [] The presence of different substituents at positions 1 and 4 in dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, compared to CV-159, might contribute to variations in their pharmacological activities.

Properties

Product Name

dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(4-methoxycarbonylphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H20F3NO6

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C24H20F3NO6/c1-32-21(29)15-6-10-17(11-7-15)28-12-18(22(30)33-2)20(19(13-28)23(31)34-3)14-4-8-16(9-5-14)24(25,26)27/h4-13,20H,1-3H3

InChI Key

YAHZPODKHXDABN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.